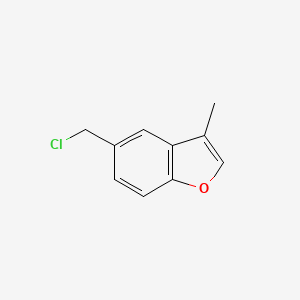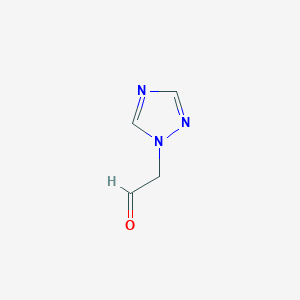
N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to the benzothiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine typically involves the condensation of 3,5-dimethoxyaniline with 2-chlorobenzoic acid, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole derivative.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the benzothiazole ring.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
作用機序
The mechanism of action of N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to interact with p68 RNA helicase, a protein involved in cell proliferation and tumor progression . By inhibiting the activity of p68 RNA helicase, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
類似化合物との比較
Similar Compounds
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: This compound shares the 3,5-dimethoxyphenyl group but has a different core structure.
Supinoxin: A compound with a similar 3,5-dimethoxyphenyl group, known for its anticancer properties.
Uniqueness
N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine is unique due to its benzothiazole core, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as p68 RNA helicase, sets it apart from other similar compounds and highlights its potential in therapeutic applications.
特性
分子式 |
C15H14N2O2S |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
N-(3,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C15H14N2O2S/c1-18-11-7-10(8-12(9-11)19-2)16-15-13-5-3-4-6-14(13)20-17-15/h3-9H,1-2H3,(H,16,17) |
InChIキー |
VITJWQGYLIMHDA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)NC2=NSC3=CC=CC=C32)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13554578.png)





![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazinedihydrochloride](/img/structure/B13554626.png)




![Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate](/img/structure/B13554649.png)


